6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione
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Overview
Description
“6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione” is a derivative of 1,3,5-triazine . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . These compounds can be prepared by conventional methods or by using microwave irradiation . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis
Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific chemical reactions of “this compound” are not detailed in the available resources.Scientific Research Applications
Solid-Phase Synthesis
A significant application of 6-amino-1,3,5-triazine-2,4-diones, including derivatives like 6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione, is in the field of solid-phase synthesis. Research shows that these compounds can be synthesized using a traceless approach on a solid phase, which is beneficial for high purity and yield. This process involves the reaction of resin-bound S-methylisothiourea with isocyanates to yield resin-bound iminoureas, which then react with amines to produce the desired products (Yu, Ostresh, & Houghten, 2004).
Chemical Modifications and Derivatives
The compound has been used as a base for synthesizing various derivatives. For instance, research involving the reaction of ethyl bromopyruvate with 6-methyl-1,3,5-triazine-2,4(1H,3H)-diones led to the production of tetrahydro-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-7-carboxylate esters (Traynor & Wibberley, 1974).
Biocidal Applications
6-Methyl-1,3,5-triazine-2,4-dione moieties have been chemically attached to commercial polystyrene, yielding a novel polymer with biocidal properties. This modified polymer demonstrated effectiveness against bacteria like Staphylococcus aureus in water-filter applications (Sun, Chen, & Worley, 1996).
Synthesis of Novel Heterocycles
6-Amino-1,3,5-triazine-2,4-diones serve as precursors in the synthesis of various novel heterocyclic compounds. For example, they have been used to synthesize [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, demonstrating the compound's versatility in creating diverse chemical structures (Vahedi, Rajabzadeh, & Farvandi, 2010).
Future Directions
The future directions for “6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione” could involve further exploration of its potential biological activities and applications. As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .
Mechanism of Action
Target of Action
Triazine derivatives have been known to display important biological properties . For example, some 1,3,5-triazines are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
Mode of Action
It’s known that triazine derivatives can interact with their targets via sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
Some 1,3,5-triazines have shown significant aromatase inhibitory activity , which suggests that they may affect the aromatase pathway involved in the synthesis of estrogens.
Result of Action
Some imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against certain cancer cells .
Properties
IUPAC Name |
6-amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-10-5(11)8-4(7)9(2)6(10)12/h3H2,1-2H3,(H2,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBIADSUCQREFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N=C(N(C1=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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